N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide
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Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.07588479 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, potentially altering their function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide (F5099-0778) are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound (F5099-0778) are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound (F5099-0778) interacts with its target and carries out its function .
Biochemical Analysis
Biochemical Properties
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-ethylthiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the binding of peptide YY to the neuropeptide Y Y2 receptor in human and rat cells . This interaction is crucial as it affects the signaling pathways mediated by the neuropeptide Y Y2 receptor, which is involved in various physiological processes such as appetite regulation and anxiety.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the peptide YY-stimulated guanosine 5’-O-(3-thio)triphosphate binding in cells, which is a critical step in the signaling pathway of the neuropeptide Y Y2 receptor . This inhibition can lead to changes in gene expression and cellular metabolism, affecting the overall function of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It acts as an antagonist of the neuropeptide Y Y2 receptor by inhibiting the binding of peptide YY . This inhibition prevents the activation of the receptor and subsequent downstream signaling events. Additionally, it has been shown to penetrate the brain and occupy Y2 receptor binding sites, further demonstrating its mechanism of action at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that after intraperitoneal administration in rats, the compound penetrates the brain and occupies Y2 receptor binding sites within 30 minutes . The stability and degradation of the compound over time can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of the neuropeptide Y Y2 receptor, affecting various physiological processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the neuropeptide Y Y2 receptor without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as convulsions, as observed in studies involving the administration of the compound along with pentylenetetrazol . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized in the liver, where it undergoes various biochemical transformations . These metabolic processes can influence the compound’s bioavailability and efficacy, affecting its overall pharmacological profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its movement within the body. The localization and accumulation of the compound in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the endoplasmic reticulum or mitochondria, influencing various cellular processes. The targeting signals and post-translational modifications of the compound play a role in its subcellular localization and activity.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-14-6-7-16(22-14)23(20,21)17-13-5-4-12-8-9-18(11(2)19)15(12)10-13/h4-7,10,17H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLLBGPPKOHEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.